Northioridazine
Overview
Description
Synthesis Analysis
The synthesis of northioridazine and its enantiomers has been explored through various chemical pathways. A notable method involves the synthesis of thioridazine-VLA-4 antagonist hybrids, which employs N-propargyl northioridazine enantiomers in a click reaction with an azide-containing VLA-4 antagonist. This process not only highlights the synthetic accessibility of northioridazine derivatives but also its potential for generating therapeutic molecules (Martyn, Willis, & Kelso, 2020).
Molecular Structure Analysis
The absolute stereochemistry of northioridazine enantiomers has been confirmed through X-ray crystallography. This structural analysis underpins the compound's molecular identity and is crucial for understanding its interactions at a molecular level. Such structural insights are fundamental for the development of northioridazine-based hybrids with specific biological activities (Martyn, Willis, & Kelso, 2020).
Chemical Reactions and Properties
Northioridazine undergoes several metabolic reactions in the organism, including oxidative demethylation, oxidation to sulphoxide and sulphone, and the formation of glucuronides of hydroxylated derivatives. These metabolic pathways significantly impact its pharmacokinetics and pharmacodynamics, affecting its distribution, metabolism, and excretion within the body (Zehnder, Kalberer, Kreis, & Rutschmann, 1962).
Scientific Research Applications
Distribution in Brain Tissue : Northioridazine accumulates predictably in human brain tissue following chronic medication with Thioridazine. Understanding the accumulation of Northioridazine and other Thioridazine metabolites in the brain is crucial for comprehending the clinical effects of Thioridazine (Svendsen et al., 1988).
Metabolism in Rats : Research shows the metabolism of Thioridazine in rats includes the formation of metabolites like Northioridazine. This study helps in understanding how the drug and its metabolites are processed in the body (Zehnder et al., 1962).
Antibiotic Resistance and Tuberculosis Treatment : Studies have indicated that Thioridazine is effective in combination with antibiotics against antibiotic-resistant pulmonary tuberculosis infections. The role of its metabolites, including Northioridazine, in this therapeutic effect is significant (Amaral & Molnár, 2012).
Binding to Albumin : Research on the binding of Thioridazine and its metabolites, including Northioridazine, to bovine serum albumin provides insights into their pharmacokinetics and interactions in the bloodstream (Vandeheeren Fa & Belpaire Fm, 1975).
Cancer Treatment : Northioridazine is explored for potential use in cancer treatment, particularly in combination therapies targeting both cancer cells and stem cells. This approach could offer new avenues for cancer therapeutics (Ke et al., 2014).
Synthesis for Disease Treatment : The synthesis of Northioridazine enantiomers from racemic Thioridazine has been developed, opening possibilities for its use in treating other diseases (Martyn et al., 2020).
Antimicrobial Activity : Studies have investigated the antimicrobial activity of Thioridazine and its metabolites, including Northioridazine. This research highlights the potential use of these compounds in treating infectious diseases (Thanacoody, 2007).
Safety And Hazards
properties
IUPAC Name |
2-methylsulfanyl-10-(2-piperidin-2-ylethyl)phenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2S2/c1-23-16-9-10-20-18(14-16)22(13-11-15-6-4-5-12-21-15)17-7-2-3-8-19(17)24-20/h2-3,7-10,14-15,21H,4-6,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDCSHQNNVQXAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Northioridazine | |
CAS RN |
10538-32-6 | |
Record name | Northioridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10538-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Northioridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NORTHIORIDAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A5S57JJJB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.